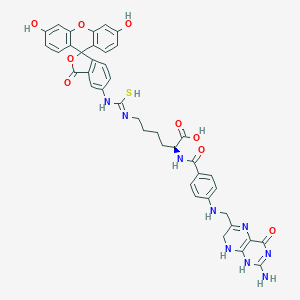

N(alpha)-Pteroyl-N(epsilon)-(4'-fluoresceinthiocarbamoyl)lysine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N(alpha)-Pteroyl-N(epsilon)-(4'-fluoresceinthiocarbamoyl)lysine, commonly known as PTFL, is a fluorescent derivative of lysine. It is widely used in scientific research applications to study protein-protein interactions, protein-ligand interactions, and enzyme kinetics. PTFL is a highly sensitive and specific probe that is used to detect and quantify protein interactions in vitro and in vivo.

Wirkmechanismus

PTFL works by covalently attaching to lysine residues in proteins through a thiourea linkage. The fluorescein moiety of PTFL serves as a fluorophore that emits green fluorescence upon excitation with blue light. The fluorescence intensity of PTFL is proportional to the amount of protein that is labeled with PTFL. Therefore, PTFL is used to quantify protein interactions in vitro and in vivo.

Biochemische Und Physiologische Effekte

PTFL is a non-toxic and non-invasive probe that is used to study protein interactions in living cells and tissues. It does not affect the biochemical or physiological properties of the proteins that it labels. PTFL has been used to study the interaction of proteins involved in cancer, neurodegenerative diseases, and infectious diseases.

Vorteile Und Einschränkungen Für Laborexperimente

PTFL has several advantages over other fluorescent probes. It is highly sensitive and specific, and it does not interfere with the biochemical or physiological properties of the proteins that it labels. PTFL can be used to study protein interactions in living cells and tissues, and it can be used to quantify protein interactions in vitro and in vivo. However, PTFL has some limitations. It requires a specialized equipment to detect and quantify the fluorescence signal, and it can be expensive to synthesize.

Zukünftige Richtungen

PTFL has several potential future directions in scientific research. It can be used to study the interaction of proteins involved in drug discovery, protein engineering, and synthetic biology. PTFL can be used to study the interaction of proteins with small molecules, peptides, and nucleic acids. PTFL can also be used to study the interaction of proteins with other proteins in complex biological systems. Furthermore, PTFL can be used to study the dynamics of protein interactions in real-time using advanced microscopy techniques.

Synthesemethoden

PTFL is synthesized by reacting N(alpha)-Pteroyl-L-lysine with fluorescein isothiocyanate. The reaction is carried out in anhydrous dimethyl sulfoxide (DMSO) at room temperature for 24 hours. The product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Wissenschaftliche Forschungsanwendungen

PTFL is widely used in scientific research applications to study protein-protein interactions, protein-ligand interactions, and enzyme kinetics. It is a highly sensitive and specific probe that is used to detect and quantify protein interactions in vitro and in vivo. PTFL is used to study the binding kinetics of enzymes and their substrates, the binding affinity of receptors and ligands, and the conformational changes of proteins upon ligand binding.

Eigenschaften

CAS-Nummer |

133648-13-2 |

|---|---|

Produktname |

N(alpha)-Pteroyl-N(epsilon)-(4'-fluoresceinthiocarbamoyl)lysine |

Molekularformel |

C41H37N9O9S |

Molekulargewicht |

831.9 g/mol |

IUPAC-Name |

(2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoic acid |

InChI |

InChI=1S/C41H37N9O9S/c42-39-49-34-33(36(54)50-39)46-23(19-45-34)18-44-21-6-4-20(5-7-21)35(53)48-30(37(55)56)3-1-2-14-43-40(60)47-22-8-11-27-26(15-22)38(57)59-41(27)28-12-9-24(51)16-31(28)58-32-17-25(52)10-13-29(32)41/h4-13,15-17,30,44,51-52H,1-3,14,18-19H2,(H,48,53)(H,55,56)(H2,43,47,60)(H4,42,45,49,50,54)/t30-/m0/s1 |

InChI-Schlüssel |

QOQGWHNDQWMTDJ-PMERELPUSA-N |

Isomerische SMILES |

C1C(=NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCCCN=C(NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)S)C(=O)O |

SMILES |

C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O |

Kanonische SMILES |

C1C(=NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCCCN=C(NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)S)C(=O)O |

Synonyme |

N(alpha)-pteroyl-N(epsilon)-(4'-fluoresceinthiocarbamoyl)lysine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester](/img/structure/B152951.png)

![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B152962.png)